2-Methyl-3-nitronaphthalene
Overview
Description
2-Methyl-3-nitronaphthalene is an organic compound belonging to the class of nitroaromatics It is a derivative of naphthalene, where a methyl group is attached to the second carbon atom and a nitro group is attached to the third carbon atom of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-nitronaphthalene can be synthesized through the nitration of 2-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure regioselectivity and to minimize the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of zeolite-supported catalysts to enhance the efficiency and selectivity of the nitration process. These catalysts help in achieving higher yields and reducing the environmental impact of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-nitronaphthalene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other metal catalysts.
Electrophilic Substitution: Reagents such as halogens, sulfonic acids, and alkylating agents can be used under acidic conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-3-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitronaphthalene involves its interaction with molecular targets through its nitro and methyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitronaphthalene
- 1-Nitronaphthalene
- 2-Methyl-1-nitronaphthalene
Uniqueness
2-Methyl-3-nitronaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and properties. Compared to 2-nitronaphthalene and 1-nitronaphthalene, the presence of the methyl group at the second position enhances its stability and alters its reactivity in electrophilic substitution reactions .
Properties
IUPAC Name |
2-methyl-3-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)7-11(8)12(13)14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCKIYRHGRWCMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152851 | |
Record name | Naphthalene, 2-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204-72-4 | |
Record name | 2-Methyl-3-nitronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-3-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, 2-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00152851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYL-3-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST974T5AKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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